L-Asparagine-d3 (hydrate)
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Overview
Description
L-Asparagine-d3 (hydrate) is a deuterium-labeled form of L-asparagine, a non-essential amino acid. It is primarily used as an internal standard for the quantification of L-asparagine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . L-asparagine itself plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Asparagine-d3 (hydrate) is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the L-asparagine molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium . The reaction conditions are carefully controlled to ensure the complete incorporation of deuterium into the desired positions on the molecule .
Industrial Production Methods
Industrial production of L-Asparagine-d3 (hydrate) involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrate form .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine-d3 (hydrate) undergoes various chemical reactions, including:
Hydrolysis: The amide group in L-asparagine can be hydrolyzed to produce L-aspartic acid and ammonia.
Deamidation: This reaction involves the removal of the amide group, resulting in the formation of L-aspartic acid.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Deamidation: Catalyzed by enzymes such as L-asparaginase.
Major Products
Hydrolysis: Produces L-aspartic acid and ammonia.
Deamidation: Produces L-aspartic acid.
Scientific Research Applications
L-Asparagine-d3 (hydrate) has a wide range of scientific research applications, including:
Mechanism of Action
L-Asparagine-d3 (hydrate) exerts its effects by mimicking the behavior of L-asparagine in biological systems. It is involved in the metabolic control of cell functions, particularly in nerve and brain tissue . The compound is metabolized by asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . This process is crucial for the synthesis of proteins and other cellular components .
Comparison with Similar Compounds
L-Asparagine-d3 (hydrate) is unique due to the incorporation of deuterium, which makes it an ideal internal standard for analytical techniques. Similar compounds include:
L-Asparagine: The non-deuterated form of L-asparagine, which is a non-essential amino acid involved in various metabolic processes.
L-Asparagine-d2: Another deuterium-labeled form of L-asparagine with two deuterium atoms.
L-Asparagine-d1: A deuterium-labeled form of L-asparagine with one deuterium atom.
These similar compounds differ in the number of deuterium atoms incorporated, which affects their use as internal standards in analytical techniques .
Properties
IUPAC Name |
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1D2,2D; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-HWSDRXMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)N)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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